molecular formula C7H16O4 B2587225 2,2-Dimethoxypentane-1,5-diol CAS No. 1403495-63-5

2,2-Dimethoxypentane-1,5-diol

Cat. No. B2587225
CAS RN: 1403495-63-5
M. Wt: 164.201
InChI Key: FGHDHGMLUWQRTO-UHFFFAOYSA-N
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Description

2,2-Dimethoxypentane-1,5-diol, also known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This molecule is synthesized through a multistep process and has found applications in various fields, including biomedicine, material science, and organic chemistry. In

Scientific Research Applications

Ecofriendly Synthesis

2,2-Dimethoxypropane and 3,3-dimethoxypentane, similar to 2,2-Dimethoxypentane-1,5-diol, are used in ecofriendly synthesis methods. Their reaction with 1,2-ethanediol and other analogues yields protected carbonyls under solvent-free conditions with microwave irradiation. This method offers an environmentally benign option for large-scale synthesis (Pério, Dozias, & Hamelin, 1998).

Prebiotic Chemistry

In prebiotic chemistry, 1,5-dimethoxypentane-2,4-dione (closely related to 2,2-Dimethoxypentane-1,5-diol) plays a role in the formation of tetrapyrrole macrocycles, essential for the prebiogenesis of complex molecules like porphyrinogens. These studies highlight the compositional richness and nuanced effects of reactants in prebiotic processes (Deans et al., 2016).

Antioxidant Synthesis

2,6-Dimethoxyphenol, a compound closely related to 2,2-Dimethoxypentane-1,5-diol, is modified enzymatically for higher antioxidant capacity. Laccase-mediated oxidation in specific media produces compounds like dimers with significantly enhanced antioxidant properties (Adelakun et al., 2012).

Radiolysis Studies

2,4-Dimethoxypentane, structurally similar to 2,2-Dimethoxypentane-1,5-diol, is used to understand the reactions of poly(vinyl methyl ether) under radiolytic conditions. These studies provide insights into the degradation and stabilization mechanisms of polymers under exposure to radiation (Janik et al., 2000).

Functionalized 1,3-Diketones Synthesis

The synthesis of functionalized 1,3-diketones, utilizing compounds like 1-polyfluoroalkyl-4,4-dimethoxypentane-1,3-dionates, highlights the influence of substituents on reaction conditions and product stability. These processes are crucial in developing specialized chemical products (Kudyakova et al., 2021).

Hetero-Diels-Alder Reactions

Axially chiral 1,1'-biaryl-2,2'-dimethanol, a compound structurally related to 2,2-Dimethoxypentane-1,5-diol, catalyzes hetero-Diels-Alder reactions. These reactions are essential in organic synthesis, providing a route to a wide variety of complex and enantioselective compounds (Unni et al., 2005).

properties

IUPAC Name

2,2-dimethoxypentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-10-7(6-9,11-2)4-3-5-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHDHGMLUWQRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCO)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxypentane-1,5-diol

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